Erucifoline
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Overview
Description
Erucifoline is a naturally occurring pyrrolizidine alkaloid produced by several species of the genus Jacobaea. It is known for its toxicity towards insect herbivores and has a complex chemical structure with the molecular formula C18H23NO6
Mechanism of Action
Target of Action
Erucifoline is a pyrrolizine alkaloid that is produced by several Jacobaea species . The primary targets of this compound are insect herbivores . It displays toxicity towards these organisms, suggesting a role in plant defense against generalist herbivores .
Mode of Action
It is known that pyrrolizidine alkaloids, the group to which this compound belongs, can act as feeding deterrents and toxic compounds . This suggests that this compound may interact with its targets by disrupting normal feeding behavior and inducing toxicity.
Biochemical Pathways
This compound is part of the pyrrolizidine alkaloids, which are divided into four main groups based on their biosynthetic route: senecionine-, jacobine-, this compound-, and otosenine-like pyrrolizidine alkaloids It is known that pyrrolizidine alkaloids can have negative effects on insect herbivores .
Pharmacokinetics
It is known that pyrrolizidine alkaloids can be metabolized in the liver, leading to the formation of toxic metabolites
Result of Action
The result of this compound’s action is the deterrence of feeding and induction of toxicity in insect herbivores . This suggests that this compound plays a major role in plant defense against these organisms .
Action Environment
It is known that the production of pyrrolizidine alkaloids by plants can be influenced by factors such as nutrient availability and herbivore pressure
Biochemical Analysis
Biochemical Properties
Erucifoline plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interactions between this compound and these enzymes often result in the formation of reactive metabolites that can bind to cellular macromolecules, leading to toxic effects. Additionally, this compound has been shown to inhibit certain enzymes involved in insect metabolism, contributing to its insecticidal properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In insect cells, it acts as a feeding deterrent and a toxic compound, disrupting normal cellular functions. This compound influences cell signaling pathways by generating reactive oxygen species (ROS), which can lead to oxidative stress and cell damage. It also affects gene expression by inducing the expression of stress-related genes and downregulating genes involved in normal cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular biomolecules, leading to enzyme inhibition and the generation of reactive metabolites. This compound binds to cytochrome P450 enzymes, resulting in the formation of toxic intermediates that can covalently bind to DNA, proteins, and lipids. This binding can cause mutations, protein dysfunction, and lipid peroxidation, ultimately leading to cell death. Additionally, this compound can inhibit acetylcholinesterase, an enzyme crucial for nerve function, contributing to its neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and chronic toxicity in cells. These long-term effects include alterations in cellular metabolism, sustained activation of stress pathways, and potential carcinogenic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in its role as a plant defense compound. It is metabolized by cytochrome P450 enzymes into reactive intermediates, which can further undergo conjugation reactions to form less toxic metabolites. These metabolic pathways involve various enzymes and cofactors, including glutathione, which plays a crucial role in detoxifying this compound metabolites. The metabolism of this compound can also affect metabolic flux and alter the levels of other metabolites in the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its toxic effects. The distribution of this compound within tissues can also influence its overall toxicity and effectiveness as an insecticidal compound .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in its metabolism. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments. The accumulation of this compound in these organelles can lead to localized oxidative stress and damage, contributing to its overall toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erucifoline can be synthesized through various chemical routes, although detailed synthetic methods are not extensively documentedCommon reagents used in these reactions include organic solvents, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, particularly from plants of the Jacobaea genus. The extraction process includes steps such as solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Erucifoline undergoes several types of chemical reactions, including:
Oxidation: Conversion to this compound N-oxide, which involves the oxidation of the tertiary amino group.
Reduction: Reduction reactions can modify the epoxide ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
This compound N-oxide: Formed through oxidation.
Various reduced derivatives: Formed through reduction reactions.
Scientific Research Applications
Erucifoline has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying pyrrolizidine alkaloids.
Biology: Studied for its role as a natural insecticide due to its toxicity towards insect herbivores.
Medicine: Investigated for its potential hepatotoxic effects and its role in traditional medicine.
Industry: Used in the development of natural pesticides and plant protection agents.
Comparison with Similar Compounds
Similar Compounds
Jacobine: Another pyrrolizidine alkaloid with similar insecticidal properties.
Senecionine: Shares structural similarities and biological activities with erucifoline.
Echimidine: Known for its hepatotoxic effects and similar chemical structure.
Uniqueness
This compound is unique due to its specific macrocyclic lactone structure and its potent insecticidal properties. Its ability to form stable N-oxide derivatives also distinguishes it from other similar compounds .
Properties
CAS No. |
40158-95-0 |
---|---|
Molecular Formula |
C18H23NO6 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-3,6,11-trioxa-15-azatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione |
InChI |
InChI=1S/C18H23NO6/c1-3-11-8-18(10-20)17(2,25-18)16(22)23-9-12-4-6-19-7-5-13(14(12)19)24-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18-/m1/s1 |
InChI Key |
NOQVBHHOUTTZGE-TZGXRXSYSA-N |
SMILES |
CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO |
Isomeric SMILES |
C/C=C\1/C[C@]2([C@@](O2)(C(=O)OCC3=CCN4[C@H]3[C@@H](CC4)OC1=O)C)CO |
Canonical SMILES |
CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO |
Synonyms |
erucifoline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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